14-[(4-chlorophenyl)methyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
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Overview
Description
3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrano-pyrido-furo-pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyrimidine core fused with pyrano, pyrido, and furo rings
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the cyclization of suitably functionalized precursors under specific reaction conditions. For example, the reaction of 6-chloro-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbaldehydes with formamide or formamidine acetate can yield the desired pyrimidine-fused product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrimidine and furo rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has shown promise in various scientific research applications:
Biology: The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for studying biochemical pathways and mechanisms.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a potential lead compound for drug development
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown that similar compounds can fit into enzyme active sites through hydrogen bonding and hydrophobic interactions . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidine derivatives: These compounds are used in the development of OLED materials due to their electron-transport properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
The uniqueness of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one lies in its fused ring structure and the presence of the 4-chlorobenzyl group, which may confer distinct biological and chemical properties.
Properties
CAS No. |
896847-65-7 |
---|---|
Molecular Formula |
C21H18ClN3O3 |
Molecular Weight |
395.8g/mol |
IUPAC Name |
14-[(4-chlorophenyl)methyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C21H18ClN3O3/c1-21(2)8-16-13(10-27-21)7-15-17-18(28-19(15)24-16)20(26)25(11-23-17)9-12-3-5-14(22)6-4-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
IZEKEPOOLDDSCJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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